molecular formula C26H25N3O4 B3715868 4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine

4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B3715868
M. Wt: 443.5 g/mol
InChI Key: HCMINVKVKUCKMU-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This particular compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrimidine core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine typically involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with substituted phenyl derivatives. One common method is the one-pot coupling reaction, which offers several advantages, including easy experimental work-up, lower cost, short reaction time, and high yields of products . The reaction is usually carried out under refluxing conditions in acetic acid (AcOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine involves the inhibition of Aurora kinase A (AURKA) activity. AURKA is a serine/threonine kinase that plays a crucial role in cell division by regulating the G2/M phase of the cell cycle. Inhibition of AURKA activity leads to cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death in cancer cells . The compound binds to the active site of AURKA, reducing its phosphorylation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the phenyl rings and its potent inhibition of AURKA activity. This compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N,6-bis(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-30-20-10-5-17(6-11-20)22-16-23(18-7-14-24(32-3)25(15-18)33-4)29-26(28-22)27-19-8-12-21(31-2)13-9-19/h5-16H,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMINVKVKUCKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.